molecular formula C8H9BF3NO2 B14091928 (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No.: B14091928
M. Wt: 218.97 g/mol
InChI Key: DAMKLKKNVKJFAU-UHFFFAOYSA-N
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Description

(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C8H9BF3NO2. It is a compound of interest in organic chemistry due to its unique structure, which includes a pyridine ring substituted with ethyl, trifluoromethyl, and boronic acid groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the halogen-metal exchange followed by borylation. This method is commonly used for the synthesis of pyridinylboronic acids and esters . The reaction conditions often include the use of tetrahydrofuran as a solvent and the presence of a base to facilitate the exchange and subsequent borylation.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is a widely used reaction for forming carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki–Miyaura coupling, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide .

Scientific Research Applications

Mechanism of Action

The mechanism of action for (5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the final biaryl product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Ethyl-6-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the presence of both ethyl and trifluoromethyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis for creating complex molecules with specific functional groups .

Properties

Molecular Formula

C8H9BF3NO2

Molecular Weight

218.97 g/mol

IUPAC Name

[5-ethyl-6-(trifluoromethyl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H9BF3NO2/c1-2-5-3-6(9(14)15)4-13-7(5)8(10,11)12/h3-4,14-15H,2H2,1H3

InChI Key

DAMKLKKNVKJFAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)C(F)(F)F)CC)(O)O

Origin of Product

United States

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